![molecular formula C17H18FN3O3 B4712699 N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide](/img/structure/B4712699.png)
N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
Overview
Description
N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamides and has been found to exhibit a wide range of biological activities.
Mechanism of Action
N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide acts as a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the development and progression of cancer and autoimmune disorders. By inhibiting these kinases, this compound can effectively suppress the growth and proliferation of cancer cells and modulate the immune system in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. It has been shown to effectively suppress the growth and proliferation of cancer cells and modulate the immune system in autoimmune disorders. Additionally, it has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has several advantages for lab experiments. It exhibits potent inhibitory activity against several kinases, making it a valuable tool for studying the role of these kinases in various diseases. Additionally, it has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Moreover, the development of more cost-effective synthesis methods for this compound may facilitate its use in large-scale experiments.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been found to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and JAK3, which are involved in the development and progression of cancer and autoimmune disorders.
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-12-4-5-13(11-14(12)18)19-17(23)21-8-6-20(7-9-21)16(22)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZBRNREIVYPTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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